benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate
Description
Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate (C₁₇H₂₅NO₄, MW 307.39) is a chiral amino acid derivative featuring a benzyl ester group and a branched aliphatic backbone. Its structure includes two stereogenic centers: one at the α-carbon of the 3-methylbutanoate moiety (2S) and another at the amino-linked 1-ethoxy-1-oxopropan-2-yl group (2S) . The compound’s ethoxy-oxo-propyl substituent and benzyl ester group contribute to its unique physicochemical properties, such as lipophilicity and stereochemical rigidity, making it relevant in pharmaceutical synthesis and catalysis.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H25NO4/c1-5-21-16(19)13(4)18-15(12(2)3)17(20)22-11-14-9-7-6-8-10-14/h6-10,12-13,15,18H,5,11H2,1-4H3/t13-,15-/m0/s1 |
InChI Key |
AOZDWSVEMFRUDK-ZFWWWQNUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C)NC(C(C)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of (2S)-1-ethoxy-1-oxopropan-2-ylamine with (2S)-3-methylbutanoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The resulting amide is then esterified with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or amide functionalities, potentially converting them into alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl alcohol, ethylamine derivatives.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
This compound is studied for its potential biological activity. It may act as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its structural features suggest it could interact with biological targets, influencing various biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block in material science.
Mechanism of Action
The mechanism by which benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
Structure: This compound (C₉H₁₆F₃NO₂) shares an amino ester backbone with the target molecule but differs in substituents:
- Ester group : Methyl (vs. benzyl in the target compound), reducing steric bulk but limiting aromatic interactions.
- Amino substituent: 2,2,2-Trifluoroethyl (vs. ethoxy-oxo-propyl), introducing strong electron-withdrawing effects that may alter reactivity in nucleophilic substitutions .
- Chirality : Only the α-carbon is chiral, unlike the target’s dual stereocenters.
Applications: The trifluoroethyl group enhances metabolic stability, making it suitable for fluorinated drug intermediates.
tert-Butyl (2S)-2-{3-[(R)-Bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate
Structure: This compound (C₂₆H₄₃N₃O₇) features a tert-butyl ester and a piperidinone-constrained amino acid backbone. Key differences include:
- Ester group : tert-Butyl (vs. benzyl), increasing steric protection of the ester carbonyl.
- Amino substituent: A Boc-protected piperidinone ring (vs. linear ethoxy-oxo-propyl), imposing conformational rigidity for peptide mimetics .
- Chirality: Multiple stereocenters, including the (R)-configured piperidinone.
Applications : The constrained ring system is advantageous in stabilizing secondary structures in peptidomimetics. However, the bulky tert-butyl groups may hinder solubility .
Potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate
Structure : This dipeptide analog (C₁₀H₁₉KN₂O₃) exists as a potassium salt, contrasting with the neutral benzyl ester of the target compound:
- Ester group : Carboxylate salt (vs. benzyl ester), enhancing water solubility but reducing cell permeability.
- Amino substituent: A second amino-3-methylbutanamido group (vs. ethoxy-oxo-propyl), enabling hydrogen bonding in biological systems .
Applications : The zwitterionic nature makes it suitable for aqueous-phase reactions, though the absence of an ester limits its utility in lipid-based drug formulations .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Lipophilicity : The benzyl ester in the target compound increases logP (~2.5 estimated) compared to methyl (logP ~1.2) or carboxylate (logP <0) analogs, favoring blood-brain barrier penetration .
- Stereochemical Impact : Dual chirality in the target compound enhances enantioselectivity in asymmetric catalysis, outperforming single-chiral analogs like the methyl ester derivative .
- Stability : The ethoxy-oxo-propyl group in the target compound resists hydrolysis better than tert-butyl esters under acidic conditions but is less stable than trifluoroethyl-substituted analogs .
Biological Activity
Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate, also known as a synthetic organic compound, exhibits notable biological activities that are of significant interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound falls under the class of esters and contains an amino acid derivative. Its molecular formula is C14H19N3O3, and it features a unique stereochemistry that contributes to its biological interactions.
The mechanism of action for this compound involves binding to specific molecular targets within biological systems. It is hypothesized to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could alter receptor-ligand interactions, impacting cellular signaling processes.
Anticancer Properties
Research indicates that derivatives of benzyl compounds can exhibit antiproliferative activities against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant cytotoxic effects on human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The IC50 values for these compounds were determined using colorimetric assays, revealing promising anticancer potential.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U-937 | 5.6 |
| Compound B | SK-MEL-1 | 4.8 |
| Benzyl Derivative | U-937 | 6.0 |
| Benzyl Derivative | SK-MEL-1 | 5.4 |
The data suggests that structural modifications can significantly influence the biological activity of these compounds.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Case Studies
Several studies have investigated the biological activities of benzyl derivatives:
- Study on Anticancer Activity : A study published in PMC evaluated the antiproliferative effects of synthesized benzyl derivatives on cancer cell lines. The findings indicated that specific substitutions on the benzyl ring enhanced cytotoxicity, suggesting a structure-activity relationship .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of related benzyl compounds against Gram-positive and Gram-negative bacteria, demonstrating their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
